Product packaging for 2-(Tert-butylcarbamoyl)benzoic acid(Cat. No.:CAS No. 20320-35-8)

2-(Tert-butylcarbamoyl)benzoic acid

Cat. No.: B1269145
CAS No.: 20320-35-8
M. Wt: 221.25 g/mol
InChI Key: XCLHANSFIVZGFC-UHFFFAOYSA-N
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Description

Contextualization within Ortho-Substituted Benzoic Acid Chemistry

2-(Tert-butylcarbamoyl)benzoic acid belongs to the class of ortho-substituted benzoic acids. A key feature of this class of compounds is the "ortho effect," a phenomenon where a substituent at the position adjacent (ortho) to the carboxylic acid group influences the molecule's acidity and reactivity in ways not solely attributable to its electronic properties. wordpress.comwikipedia.org Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers. wordpress.comvedantu.com This increased acidity is often explained by steric hindrance, where the ortho substituent forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgvedantu.com This rotation disrupts the resonance between the carboxyl group and the aromatic ring, leading to a more stabilized carboxylate anion upon deprotonation. vedantu.com

The tert-butylcarbamoyl group at the ortho position in this compound introduces significant steric bulk, which is expected to enforce this out-of-plane conformation of the carboxylic acid group, thereby influencing its chemical behavior.

Overview of Structural Features and Research Significance

The structure of this compound, with its carboxylic acid and amide functional groups in close proximity, allows for intramolecular hydrogen bonding and specific coordination geometries. This has made it a compound of interest for researchers exploring molecular recognition, self-assembly, and the design of complex molecular architectures.

Its significance in research is underscored by its use as a precursor in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. The strategic placement of the bulky tert-butyl group and the reactive carboxylic acid and amide functionalities provides a versatile scaffold for creating a diverse range of derivatives. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1269145 2-(Tert-butylcarbamoyl)benzoic acid CAS No. 20320-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLHANSFIVZGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352637
Record name 2-[(tert-butylamino)carbonyl]benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00352637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20320-35-8
Record name 2-[(tert-butylamino)carbonyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20320-35-8
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Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthesis Approaches to 2-(Tert-butylcarbamoyl)benzoic Acid

Direct synthesis methods provide the most straightforward pathways to this compound, primarily utilizing readily available starting materials like phthalic anhydride (B1165640) and phthalic acid.

Phthalic Anhydride-Based Routes for Carbamoylbenzoic Acid Derivatives

The reaction of phthalic anhydride with primary amines is a well-established and economical method for producing N-substituted phthalimides and their corresponding carbamoylbenzoic acid derivatives. organic-chemistry.org This approach involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Specifically, the synthesis of this compound can be achieved by reacting phthalic anhydride with tert-butylamine (B42293). researchgate.net This reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and may be heated to facilitate the reaction. researchgate.net The process yields the desired product, which can then be purified by methods like filtration and washing with a solvent such as diethyl ether. researchgate.net Research has shown that this reaction can proceed efficiently, with reported yields as high as 71%. researchgate.net

The general mechanism involves the attack of the tert-butylamine on a carbonyl group of phthalic anhydride, followed by proton transfer to form the stable amide and carboxylic acid functionalities.

Table 1: Phthalic Anhydride-Based Synthesis of 2-(substituted-phenyl)carbamoyl benzoic acids

Reactant 1Reactant 2SolventConditionsProductYield (%)
Phthalic anhydrideo-aminophenolTHFReflux2-[(2-hydroxyphenyl)carbamoyl]benzoic acid-
Phthalic anhydrideo-anisidineTHFReflux2-[(2-methoxyphenyl)carbamoyl]benzoic acid71
Phthalic anhydrideo-chloroanilineTHFReflux2-[(2-chlorophenyl)carbamoyl]benzoic acid-

Data compiled from a study on the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. researchgate.net

Amide Bond Formation Strategies from Carboxylic Acid Precursors

An alternative direct approach involves the formation of an amide bond starting from a dicarboxylic acid precursor, such as phthalic acid. This method typically requires the activation of one of the carboxylic acid groups to facilitate nucleophilic attack by the amine.

While direct amidation of carboxylic acids with amines is possible, it often requires high temperatures and can result in a mixture of products. libretexts.org A more controlled approach involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate a carboxylic acid, forming a reactive intermediate that readily reacts with an amine to form the amide bond. libretexts.org

In the context of synthesizing this compound, one of the carboxylic acid groups of phthalic acid would first be activated. The subsequent addition of tert-butylamine would then lead to the formation of the desired product. This method offers good control over the reaction but may involve more steps and the use of more expensive reagents compared to the phthalic anhydride route.

Functionalization and Derivatization Routes Involving the Tert-butylcarbamoyl Moiety

The tert-butylcarbamoyl group can also be introduced into a molecule through functionalization reactions, or the core structure of this compound can be further modified.

Introduction of the Tert-butyl Amide Functionality via Ritter Reaction Analogues

The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as an alkene or an alcohol in the presence of a strong acid. wikipedia.orgnrochemistry.com This reaction proceeds through the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. missouri.edu

A modified Ritter reaction provides an efficient route for converting aromatic and aliphatic nitriles to their corresponding N-tert-butyl amides. missouri.edu This can be particularly useful for introducing the tert-butyl amide functionality. For instance, a nitrile-containing benzoic acid derivative could potentially be converted to this compound using a source of the tert-butyl cation, like tert-butyl acetate, in the presence of a strong acid like sulfuric acid. acs.org Researchers have optimized this reaction for scalability, making it a viable option for larger-scale synthesis. acs.org

Table 2: Ritter Reaction for N-tert-butyl Amide Synthesis

Nitrile SubstrateTert-butyl SourceAcidConditionsProduct
Aromatic Nitriletert-butyl acetateSulfuric acid30 °CN-tert-butyl amide
Aliphatic Nitriletert-butyl acetateSulfuric acidRoom TemperatureN-tert-butyl amide

Data based on an optimized and scalable Ritter reaction procedure. acs.org

Carboxylic Acid Activation for Amidation and Esterification Reactions

The carboxylic acid group of this compound can be activated to undergo further reactions, such as amidation and esterification. This allows for the synthesis of a variety of derivatives.

Amidation: The carboxylic acid can be converted to a more reactive species, such as an acid chloride or an active ester, to facilitate reaction with another amine. masterorganicchemistry.com Common activating agents include thionyl chloride (SOCl₂) or coupling reagents like DCC in the presence of an activator like N-hydroxybenzotriazole (HOBt). masterorganicchemistry.comnih.gov This strategy is particularly useful in peptide synthesis and can be applied to create more complex molecules derived from this compound.

Esterification: The carboxylic acid group can be converted to an ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. usm.my For example, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester. usm.myresearchgate.net Microwave-assisted esterification has been shown to improve reaction times and yields for substituted benzoic acids. usm.my Alternatively, reagents like tin(II) compounds can catalyze the esterification with higher carbon-chain alcohols. google.com

Orthogonal Protection Strategies for Amine Functionalities in Related Syntheses

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to use protecting groups to prevent unwanted side reactions. bham.ac.uklibretexts.org Orthogonal protection strategies are particularly valuable as they allow for the selective removal of one protecting group in the presence of others. bham.ac.ukjocpr.com

In syntheses related to this compound, particularly if other amine functionalities are present in the starting materials or intermediates, protecting groups are crucial. Common amine protecting groups include the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. masterorganicchemistry.comorganic-chemistry.org The use of such orthogonal protecting groups allows for the sequential modification of different parts of a molecule without affecting other protected functional groups. jocpr.com For instance, in a molecule containing both a primary amine and the tert-butylcarbamoyl group, the primary amine could be protected with an Fmoc group while the tert-butylcarbamoyl group remains intact. The Fmoc group could then be selectively removed under basic conditions to allow for further reaction at that site.

Multi-Component Reactions in the Construction of Benzoic Acid Derivatives

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netbeilstein-journals.org This approach is distinguished by its operational simplicity, high atom economy, and ability to rapidly generate complex molecular structures from simple precursors. researchgate.netbeilstein-journals.org In the realm of medicinal and materials chemistry, MCRs have become invaluable for creating libraries of structurally diverse compounds. researchgate.net The synthesis of benzoic acid derivatives, including the target compound this compound, can be effectively achieved through various MCRs, which offer significant advantages over traditional multi-step synthetic routes. beilstein-journals.orgnih.gov

One of the most direct and elegant MCRs for constructing N-substituted benzamide (B126) derivatives involves the transition-metal-free reaction of arynes, isocyanides, and water. acs.orgorganic-chemistry.org This methodology is particularly relevant for the synthesis of compounds like this compound. The reaction proceeds under mild conditions and demonstrates a broad substrate scope. organic-chemistry.orgorganic-chemistry.org

The general mechanism involves the in-situ generation of a highly reactive aryne intermediate, typically from a 2-(trimethylsilyl)aryl triflate precursor in the presence of a fluoride (B91410) source like cesium fluoride (CsF). The aryne is then trapped by an isocyanide, forming a zwitterionic intermediate. This intermediate is subsequently intercepted by a molecule of water, which, after protonation and hydrolysis, yields the corresponding benzamide derivative. organic-chemistry.org The use of water as the third component is crucial for furnishing the benzamide, while using carbon dioxide (CO2) in its place leads to the formation of N-substituted phthalimides. acs.orgorganic-chemistry.org

The versatility of this reaction allows for the synthesis of a wide array of benzamide derivatives by varying the aryne precursor and the isocyanide component. Research by Kaicharla, Thangaraj, and Biju has demonstrated the synthesis of various benzamides with moderate to good yields using this method. organic-chemistry.org

Table 1: Synthesis of Benzamide Derivatives via Aryne-Isocyanide-Water Multicomponent Reaction organic-chemistry.org

Aryne Precursor Isocyanide Product Yield (%)
2-(Trimethylsilyl)phenyl triflate tert-Butyl isocyanide N-(tert-Butyl)benzamide 81
2-(Trimethylsilyl)phenyl triflate Cyclohexyl isocyanide N-Cyclohexylbenzamide 76
2-(Trimethylsilyl)phenyl triflate Benzyl isocyanide N-Benzylbenzamide 72
4-Methoxy-2-(trimethylsilyl)phenyl triflate tert-Butyl isocyanide N-(tert-Butyl)-4-methoxybenzamide 75

To synthesize the specific target, this compound, this MCR would theoretically involve an aryne precursor bearing a carboxylic acid group (or a protected form thereof), such as a derivative of phthalic acid or 2-aminobenzoic acid. The reaction would proceed with tert-butyl isocyanide and water.

Other notable MCRs in the synthesis of benzoic acid derivatives and related structures include the Ugi and Passerini reactions.

Ugi Reaction: This is a four-component reaction typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov For the synthesis of structures related to this compound, a variation of the Ugi reaction using 2-formylbenzoic acid, an amine, and an isocyanide can produce oxoisoindoles, which are structurally related to phthalimides and can be precursors to benzoic acid amides. nih.gov

Passerini Reaction: This three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxycarboxamide. nih.govyoutube.com While not directly producing a simple benzamide, the Passerini reaction using benzoic acid or its derivatives as the carboxylic acid component is a powerful tool for creating complex molecules that incorporate the benzoic acid scaffold. researchgate.netresearchgate.net The reaction is known for its high convergence and atom economy. nih.gov

These MCR methodologies highlight modern, efficient pathways to access complex benzoic acid derivatives, offering significant advantages in terms of step economy and the ability to generate diverse molecular architectures. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical transformations, engaging in reactions typical of this functional class, but with rates and equilibria influenced by the ortho-amide substituent.

The general mechanism starts with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is transient and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. libretexts.orglibretexts.org In the case of a carboxylic acid, the hydroxyl group is a poor leaving group. Therefore, the reaction is often catalyzed by acid to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, or to protonate the hydroxyl group, converting it into a better leaving group (water). byjus.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is generally ranked as follows: acid halides > anhydrides > esters > amides. byjus.com This order is determined by the stability of the leaving group and the degree of resonance stabilization of the starting material. Amides are the least reactive due to the significant resonance stabilization between the nitrogen lone pair and the carbonyl group. byjus.com While the primary reaction site is the carboxylic acid, the presence of the adjacent tert-butylcarbamoyl group can influence the reaction rate through steric hindrance and electronic effects.

Benzoic anhydrides can be generated from their corresponding carboxylic acids, such as 2-(tert-butylcarbamoyl)benzoic acid, through dehydration reactions, often facilitated by coupling agents like carbodiimides (e.g., EDC, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). miamioh.edu The process involves an "activation" step where the carboxylic acid is converted to a transient anhydride (B1165640), which then persists for a period before undergoing hydrolysis back to the carboxylic acid. chemrxiv.org

The kinetics of both the formation and decomposition (hydrolysis) of these anhydrides have been studied for a series of benzoic acids. miamioh.edu These reactions can be described by a mechanism that combines the known behaviors of carbodiimide-mediated activation and anhydride hydrolysis. miamioh.edu The decomposition of the anhydride is typically a pseudo-first-order process. chemrxiv.org Structure-property relationships show that electronic effects of substituents on the benzoic acid ring primarily influence the rate of anhydride decomposition. miamioh.edu

Kinetic data for the hydrolysis of various substituted benzoic anhydrides can be monitored using techniques like NMR or IR spectroscopy. chemrxiv.org For example, rate constants for the decomposition of different benzoic anhydrides can be determined by plotting the natural logarithm of the anhydride concentration versus time. chemrxiv.org

Table 1: Representative Pseudo-First-Order Rate Constants for the Decomposition of Substituted Benzoic Anhydrides

Benzoic Anhydride Derivative Decomposition Rate Constant (k, min⁻¹) Analytical Method
Benzoic Anhydride 5.4 x 10⁻² NMR Spectroscopy
Benzoic Anhydride 7.3 x 10⁻² IR Spectroscopy

This table presents example data to illustrate kinetic analysis; values are from studies on benzoic anhydride and are representative. chemrxiv.org The rate for 2-(tert-butylcarbamoyl)benzoic anhydride would be influenced by its specific electronic and steric properties.

Esterification, the reaction of the carboxylic acid group with an alcohol to form an ester, is a fundamental transformation for this compound. These reactions are typically reversible and require a catalyst, such as a strong acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., tetrabutyl orthotitanate), to achieve reasonable rates. researchgate.netresearchgate.net

Kinetic studies on the esterification of benzoic acid and its derivatives show that the reaction often follows first-order kinetics with respect to the benzoic acid. researchgate.net The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net An increase in reaction temperature generally leads to a higher conversion rate. researchgate.net

Thermodynamic parameters, such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of the reaction, can be calculated from kinetic data obtained at different temperatures. researchgate.netdnu.dp.ua For instance, in the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. researchgate.net

This table compiles data from various studies on benzoic acid and its derivatives to provide a comparative overview of esterification kinetics. researchgate.netresearchgate.netnih.gov

Reactions Involving the Amide Linkage

The amide linkage in this compound is generally stable and less reactive than the carboxylic acid moiety. byjus.com This stability arises from resonance delocalization of the nitrogen's lone pair of electrons with the amide carbonyl group, which imparts a partial double-bond character to the C-N bond.

However, the amide bond can undergo reactions under specific conditions. One such reaction is hydrolysis, which cleaves the amide bond to yield phthalic acid and tert-butylamine (B42293). This reaction typically requires harsh conditions, such as prolonged heating with strong acids or bases. Milder, more specific methods for amide hydrolysis have also been developed, for example, using reagents like tert-butyl nitrite (B80452) under neutral conditions to convert primary amides to carboxylic acids. sioc-journal.cn

The amide group can also be synthesized through the reaction of the corresponding carboxylic acid (or its activated derivative) with an amine. For instance, a one-pot method for amide synthesis involves the activation of a carboxylic acid with trimethylsilyl (B98337) azide, followed by a nucleophilic attack by an amine. arkat-usa.org The synthesis of this compound itself can be achieved by reacting phthalic anhydride with the appropriate amine. researchgate.net Additionally, multi-component reactions involving benzoic acids and amides have been explored for synthesizing more complex heterocyclic structures. researchgate.net

Intramolecular Interactions and Conformational Dynamics in Benzoic Acid Systems

In compounds with a similar structure, such as 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, intramolecular hydrogen bonds can form between the carboxylic acid proton and the amide carbonyl oxygen, or between the amide N-H proton and an oxygen atom of the carboxylic acid group. researchgate.net These interactions can lead to the formation of a pseudo-cyclic arrangement, which can influence the acidity of the carboxylic proton and the rotational barriers around the C-C and C-N bonds.

Computational studies using Density Functional Theory (DFT) have been employed to investigate these interactions. researchgate.net Such calculations can predict key structural and electronic properties, including frontier molecular orbital energies (HOMO-LUMO), chemical hardness, and electronic chemical potential, which provide insights into the molecule's stability and reactivity. researchgate.net For example, theoretical calculations of vibrational frequencies (FT-IR) and NMR chemical shifts can be compared with experimental data to validate the predicted conformations. researchgate.net

Table 3: Selected Theoretical Data for a Representative 2-(Carbamoyl)benzoic Acid Derivative

Property Calculated Value Method
HOMO Energy - DFT/B3LYP/6-31G(d,p)
LUMO Energy - DFT/B3LYP/6-31G(d,p)
Chemical Hardness (η) - DFT/B3LYP/6-31G(d,p)
C=O Vibrational Frequency (Carboxylic Acid) ~1728 cm⁻¹ DFT
C=O Vibrational Frequency (Amide) ~1685 cm⁻¹ DFT

This table presents example theoretical data for a related 2-(carbamoyl)benzoic acid to illustrate the types of parameters investigated in conformational studies. researchgate.net Actual values for this compound would require specific calculation.

Structure Activity Relationships Sar and Derivatives Research

Design and Synthesis of 2-(Tert-butylcarbamoyl)benzoic Acid Analogues

The rational design and synthesis of analogues are central to probing the chemical space around the this compound scaffold. These efforts typically involve modifying the positional arrangement of substituents, altering the core benzoic acid structure, and integrating the tert-butylcarbamoyl fragment into more complex molecular frameworks.

The synthesis of positional isomers and substituted derivatives of this compound allows for a systematic investigation of how the spatial arrangement and electronic properties of functional groups affect molecular interactions. The synthesis of these compounds often starts from phthalic anhydride (B1165640) or appropriately substituted benzoic acids. For instance, 2-[(2-substitutedphenyl) carbamoyl] benzoic acids can be synthesized by reacting phthalic anhydride with substituted anilines like o-aminophenol or o-anisidine. researchgate.net

Research into the antibacterial activity of benzoic acid derivatives has shown that the type, number, and position of substituents on the benzoic ring are critical factors. nih.gov For example, while hydroxyl and methoxyl groups can alter activity against E. coli, the specific position of these groups significantly influences their effectiveness. nih.gov In the context of retinoids, the position of a bulky alkyl group, such as a tert-butyl group, is a key determinant of activity. Derivatives with a tert-butyl group at the meta position of the aniline ring of terephthalic monoanilides exhibit potent differentiation-inducing activity, whereas the simplest unsubstituted version is inactive. lookchem.com

In the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid core was utilized. nih.gov This scaffold was chosen to replace a difuryl-triazine core, with the carboxyl group designed to form a crucial hydrogen bond with an arginine residue (Arg263) in the binding pocket. nih.gov The substitution pattern was guided by previous SAR data, leading to the development of potent inhibitors. nih.gov

Table 1: Examples of Substituted Benzoic Acid Derivatives and their Research Context

Compound Class Core Structure Substituent Positions Research Focus Reference
Phenylcarbamoyl Benzoic Acids Benzoic Acid 2-position Synthesis and characterization researchgate.net
Substituted Benzoic Acids Benzoic Acid Various Antibacterial activity nih.gov
Terephthalic Monoanilides Benzoic Acid Amide Meta-position on aniline Retinoidal activity lookchem.com
Mcl-1/Bfl-1 Inhibitors Benzoic Acid 2,5-positions Anticancer agents nih.gov
Antiplasmodial Agents 2-Phenoxybenzamides Para-position on aniline Antimalarial activity mdpi.com

This table is interactive. Click on the headers to sort.

The tert-butylcarbamoyl moiety is a valuable building block that can be incorporated into larger, more complex molecular architectures to impart specific properties. Its steric bulk and hydrogen bonding capabilities can be harnessed to achieve desired biological effects.

One example involves a series of tert-butyl 2-(substituted benzamido)phenylcarbamates, which were synthesized and evaluated for anti-inflammatory activity. nih.govresearchgate.net These molecules incorporate the tert-butylcarbamoyl group as part of a larger carbamate structure, which is further functionalized with various substituted benzamides. The synthesis involves the condensation of tert-butyl 2-aminophenylcarbamate with different carboxylic acids. nih.govresearchgate.net

In the field of retinoid research, complex amides incorporating structures similar to the tert-butylcarbamoyl unit have been developed. Compounds such as 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid (Am80) feature a bulky, sterically hindered group attached via an amide linkage to a benzoic acid, a design principle shared with this compound. researchgate.net These complex structures have demonstrated activity significantly higher than that of retinoic acid. researchgate.net

The tert-butylcarbamoyl unit can also be found within more intricate heterocyclic systems. For example, derivatives of 2-phenoxybenzamides have been synthesized where a piperazinyl moiety, protected by a tert-butyloxycarbonyl (Boc) group, is attached to the aniline part of the molecule. mdpi.com The Boc group, which contains the tert-butyl motif, is crucial during synthesis and its replacement influences the final antiplasmodial activity. mdpi.com Furthermore, the tert-butyl carbamate structure is a key intermediate in the synthesis of pharmaceuticals like the anti-epileptic drug Lacosamide. google.com

Influence of the Tert-butylcarbamoyl Moiety on Molecular Functionality

The tert-butyl group, a defining feature of the tert-butylcarbamoyl moiety, exerts a significant influence on a molecule's physical and chemical properties, which in turn dictates its biological function. This influence stems from a combination of steric and electronic effects.

Electronically, the tert-butyl group acts as an electron-donating group through an inductive effect. mdpi.com This can increase the electron density on adjacent parts of the molecule, such as the aromatic ring and the amide group. mdpi.com This electronic modification can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The amide portion of the tert-butylcarbamoyl moiety (–NH–C=O) is a key hydrogen bond donor and acceptor, and its interaction with protein residues is often critical for binding affinity. researchgate.net

However, the hydrophobicity of the tert-butyl group can also have detrimental effects in certain contexts. In biopharmaceutical formulations, tert-butyl alcohol has been observed to have a denaturing impact on proteins. nih.govnih.gov Molecular dynamics simulations suggest that this is due to the propensity of the tert-butyl group to accumulate near the protein surface, disrupting the native hydration shell. nih.govnih.gov This underscores the dual nature of the tert-butyl moiety: while it can enhance binding and stability through steric and hydrophobic interactions in a well-defined pocket, it can also cause non-specific, disruptive interactions in other environments.

Structure-Based Approaches in Derivative Design (e.g., for Inhibitor Development)

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design potent and selective inhibitors. This approach is particularly relevant for optimizing derivatives of this compound.

The process begins with determining the high-resolution structure of the target protein, often in complex with an initial hit compound, using techniques like X-ray crystallography or NMR spectroscopy. This structural information provides a detailed map of the binding site, revealing key interactions between the ligand and amino acid residues.

For example, in the development of Mcl-1/Bfl-1 dual inhibitors, structural information guided the redesign of a chemical core to a 2,5-substituted benzoic acid scaffold. nih.gov The design was based on creating a stronger hydrogen bond with a specific arginine residue in the target proteins, a hypothesis that was validated by the improved binding affinity of the resulting compounds. nih.gov Similarly, the design of selective inhibitors for the enzyme CYP17A1 was based on its crystal structure. nih.gov Analogues were designed to introduce new favorable interactions with polar residues in the active site of CYP17A1 while simultaneously creating steric clashes within the active site of an off-target enzyme, CYP21A2, thereby improving selectivity. nih.gov

Computational tools are integral to SBDD. Molecular docking simulations can predict the binding poses and affinities of virtual compounds, allowing for the rapid screening of large libraries of potential derivatives before committing to chemical synthesis. nih.gov For instance, in the design of selective PARP-1 inhibitors, SBDD strategies were employed based on the differences in the catalytic domains of PARP-1 and PARP-2 to develop compounds with high selectivity. nih.gov These computational predictions, when combined with experimental validation, create an iterative cycle of design, synthesis, and testing that can efficiently lead to highly optimized inhibitors. nih.govnih.govnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecular systems. For 2-(Tert-butylcarbamoyl)benzoic acid and related structures, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-31G(d,p), provide a detailed understanding of their electronic characteristics and reactivity. researchgate.net

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In studies of analogous compounds, such as 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, DFT calculations have been used to determine these values. For instance, the HOMO and LUMO energies for derivatives with hydroxyl, methoxy, and chloro substituents have been calculated, showing how different ortho-substituents on the phenylcarbamoyl ring influence the electronic structure. researchgate.net These calculations typically show that the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net

Table 1: Frontier Molecular Orbital Energies for Related 2-(Arylcarbamoyl)benzoic Acids Data based on calculations for structurally similar compounds.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
2-[(2-hydroxyphenyl)carbamoyl]benzoic acid -8.95 -5.79 3.16
2-[(2-methoxyphenyl)carbamoyl]benzoic acid -8.54 -5.55 2.99
2-[(2-chlorophenyl)carbamoyl]benzoic acid -9.03 -6.01 3.02

Source: Adapted from DFT/B3LYP/6-31G(d,p) level calculations on related compounds. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov

Electronic Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule. researchgate.net

Global Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a better electrophile. mdpi.com

Theoretical studies on related phthalamic acids demonstrate how these indices are calculated and interpreted to predict chemical behavior. researchgate.net

Table 2: Global Reactivity Descriptors for Related 2-(Arylcarbamoyl)benzoic Acids Data based on calculations for structurally similar compounds.

Compound Chemical Potential (μ) (eV) Chemical Hardness (η) (eV) Electrophilicity Index (ω) (eV)
2-[(2-hydroxyphenyl)carbamoyl]benzoic acid -7.37 1.58 17.18
2-[(2-methoxyphenyl)carbamoyl]benzoic acid -7.04 1.49 16.61
2-[(2-chlorophenyl)carbamoyl]benzoic acid -7.52 1.51 18.73

Source: Adapted from DFT/B3LYP/6-31G(d,p) level calculations on related compounds. researchgate.net

The presence of a bulky substituent at the ortho position, such as the tert-butylcarbamoyl group, significantly influences the molecule's conformation. DFT calculations are used to investigate the potential energy surfaces of ortho-substituted benzoic acids to identify stable conformers and the energy barriers for rotation around single bonds. mdpi.comnih.gov For many ortho-substituted benzoic acids, the planarity of the molecule is disrupted to minimize steric repulsion between the substituent and the carboxylic acid group. mdpi.comresearchgate.net The carboxylic moiety is often forced to rotate out of the plane of the aromatic ring. mdpi.comresearchgate.net In the case of 2-tert-butylbenzoic acid, calculations have shown that the molecule is non-planar, which is a direct consequence of the steric bulk of the tert-butyl group. researchgate.net This steric inhibition of resonance has profound effects on the molecule's acidity and reactivity. researchgate.net

Quantum Chemical Calculations

The "ortho effect" refers to the anomalous influence of an ortho-substituent on the properties of a benzene (B151609) derivative, particularly the acidity of benzoic acids, compared to its meta and para isomers. Quantum chemical calculations have been instrumental in dissecting this effect into its constituent parts:

Polar Effects : These include inductive and resonance effects transmitted through the aromatic ring. researchgate.net

Steric Effects : This involves direct through-space interactions between the ortho-substituent and the carboxylic acid group. researchgate.net

Intramolecular Hydrogen Bonding : The formation of a hydrogen bond between the substituent and the carboxylic group can significantly stabilize the acid or its conjugate base. nih.gov

In this compound, there is potential for an intramolecular hydrogen bond to form between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid, or the hydroxyl oxygen. The existence and strength of such bonds are critical determinants of the molecule's preferred conformation and acidity. nih.gov

Quantum chemical calculations can characterize these interactions. For instance, studies on other ortho-substituted benzoic acids have shown that strong intramolecular hydrogen bonds in the anions are a primary cause of enhanced acidity. nih.gov However, the bulky tert-butyl group in this compound introduces significant steric hindrance. researchgate.net This steric repulsion can influence the geometry required for optimal hydrogen bonding. It may force the amide and carboxylic acid groups into a conformation that is not ideal for strong hydrogen bond formation, or it could lock them into a specific conformation where such a bond is present. The interplay between the stabilizing effect of a potential intramolecular hydrogen bond and the destabilizing steric repulsion from the tert-butyl group is a key feature of the molecule's chemistry. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR) via Computational Methods

Computational methods are instrumental in predicting the spectroscopic signatures of molecules like this compound, which can aid in the interpretation of experimental spectra. Theoretical calculations, typically using DFT with a suitable basis set (such as B3LYP/6-31G(d,p)), can provide optimized molecular geometries and predict vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For analogous substituted carbamoylbenzoic acids, theoretical FT-IR spectra and GIAO/SCF ¹H NMR calculations have been performed and compared with experimental data. researchgate.net This approach allows for the assignment of specific vibrational modes and proton signals. For instance, the calculated vibrational frequencies can be correlated with specific bond stretches and bends within the molecule, such as the C=O stretches of the carboxylic acid and amide groups, and the N-H bend of the amide. Similarly, calculated ¹H and ¹³C NMR chemical shifts, once referenced against a standard like tetramethylsilane (TMS), can predict the spectral positions of the various nuclei in the molecule.

While specific computational studies on this compound are not detailed in the provided search results, the methodology is well-established. A typical computational study would first involve optimizing the 3D structure of the molecule to find its lowest energy conformation. Following this, the vibrational frequencies would be calculated, which correspond to the peaks in an IR spectrum. For NMR predictions, the magnetic shielding tensors of each nucleus would be calculated to determine their chemical shifts.

Table 1: Illustrative Predicted Spectroscopic Data for a Substituted Benzoic Acid Derivative (Analogous Compound)

Spectroscopic ParameterPredicted ValueExperimental Value
IR (cm⁻¹)
O-H Stretch (Carboxylic Acid)~33003302
C=O Stretch (Carboxylic Acid)~17281707
C=O Stretch (Amide)~16851674
¹H NMR (ppm)
COOH Proton~13.013.13
NH Proton~10.010.02

Note: The data presented is for an analogous compound, 2-[(2-methoxyphenyl)carbamoyl]benzoic acid, as detailed in a study by Pawar et al., and is used here to illustrate the type of data generated from computational predictions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to probe experimentally. For derivatives of 2-aminobenzoic acid, computational studies have been used to explore processes like proton exchange in dimers and the rotation of the carboxylic acid group. dergipark.org.tr By mapping the potential energy surface for a given reaction coordinate, researchers can identify the lowest energy pathway and calculate the activation energy, which governs the reaction rate.

In the context of this compound, computational modeling could be employed to study various reactions. For example, the intramolecular cyclization to form a phthalimide derivative could be investigated. Theoretical calculations could model the reaction pathway, identify the transition state structure for the cyclization, and determine the energy barrier for this process. This would provide a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.

Applications in Advanced Chemical Science

Role as a Synthetic Intermediate and Building Block

As a bifunctional organic compound, 2-(Tert-butylcarbamoyl)benzoic acid serves as a versatile building block in organic synthesis. The presence of both a carboxylic acid and an amide group allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.

In the Synthesis of Pharmaceutical Precursors

Benzoic acid and its derivatives are fundamental structural motifs found in a multitude of drug molecules and natural products. scispace.com They are extensively used by the pharmaceutical industry as precursors and intermediates for producing more complex medicinal compounds. eaht.org The specific structure of this compound makes it a valuable precursor in the synthesis of targeted pharmaceutical agents. The carboxylic acid can be converted into esters, amides, or other functional groups, while the amide portion of the molecule provides a site for further reactions or can act as a key structural element for biological activity.

Research has demonstrated the synthesis of various biologically active molecules derived from tert-butyl-substituted benzamides. For instance, derivatives of this compound are key intermediates in creating molecules with potential therapeutic applications. The synthesis of Dimethyl 2-(2-(tert-butylcarbamoyl)phenyl)malonate, a closely related compound, showcases a practical application where the core structure is elaborated into a more complex malonate derivative, a common step in building pharmaceutical scaffolds. acs.org Similarly, compounds with a butyl-carbamoyl-benzoic acid moiety have been synthesized as ligands for receptors relevant to medical imaging with positron emission tomography (PET). uni-mainz.de The synthesis of various tert-butyl phenylcarbamate derivatives has also been shown to yield compounds with significant anti-inflammatory activity. nih.gov

Below is a table of related synthetic precursors and their applications.

Precursor/DerivativeApplication/Significance
Dimethyl 2-(2-(tert-butylcarbamoyl)phenyl)malonate acs.orgA synthetic intermediate used to build more complex molecular structures for potential pharmaceuticals.
(S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid uni-mainz.deA radiolabeled ligand developed for noninvasive imaging of sulfonylurea receptor 1 (SUR1) in pancreatic β-cells.
2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid google.comAn intermediate compound useful for preparing ampreloxetine, a norepinephrine reuptake inhibitor.
Tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives nih.govA class of compounds synthesized to exhibit promising in vivo anti-inflammatory activity.

In the Development of Dyes and Pigments

The organic dyes and pigments industry frequently utilizes cyclic organic compounds, including derivatives of benzoic acid, as intermediates for synthesis. epa.gov The core structure of benzoic acid is a common scaffold in many chromophores (the part of a molecule responsible for its color). The functional groups attached to the benzene (B151609) ring can be chemically modified to tune the color and properties of the resulting dye or pigment. epa.gov

Thiazolylazo dyes, for example, which are a significant class of chromogenic reagents, can be synthesized from benzoic acid derivatives. researchgate.net These dyes are valued for their sensitivity and ability to form stable complexes with metals, making them useful in spectrophotometric analysis and as indicators. researchgate.net While direct use of this compound in a specific commercial dye is not prominently documented, its structure is amenable to the synthetic routes used for creating azo dyes and other classes of colorants. The carboxylic acid and amide groups can influence the solubility, lightfastness, and binding properties of a potential dye molecule.

Contributions to Catalysis

The field of catalysis has seen significant advancements through the use of organic molecules to direct and accelerate chemical reactions. Benzoic acid derivatives play a crucial role, both as catalysts themselves and as substrates that can be activated under catalytic conditions.

Utilization of Benzoic Acid Derivatives as Catalysts

Carboxylic acids are important substrates in homogeneous catalysis. ruhr-uni-bochum.de Benzoic acid derivatives can act as directing groups in transition-metal-catalyzed reactions. The carboxyl group can coordinate to a metal center, positioning the catalyst to activate a specific C-H bond on the aromatic ring, typically at the ortho position. scispace.com This directed activation allows for precise and selective functionalization of the arene, a highly valuable tool for step-economical organic synthesis. scispace.com While the benzoic acid derivative is often a substrate being modified, its role in directing the catalyst is a form of catalytic assistance.

Furthermore, the principles of using carboxylic acids extend to their direct participation in catalytic cycles. They can be employed in cross-coupling reactions where they serve as readily available and stable alternatives to organometallic reagents. ruhr-uni-bochum.de

Activation of Aryl Carboxylic Acids in Catalytic Reactions

Aryl carboxylic acids, including this compound, are generally stable and not highly reactive. nih.gov However, modern catalytic methods have established strategies to "activate" the carboxylic acid group, transforming it into a more reactive species. nih.gov These methods are esteemed as powerful tools for forming new chemical bonds. nih.gov

Recent advancements have focused on single-electron (1e⁻) activation strategies, which can be achieved through electrocatalysis, photocatalysis, or with chemical oxidants. nih.gov This process can selectively convert the carboxylate group into highly reactive intermediates such as aryl radicals or acyl radicals. nih.gov These radicals can then participate in a wide variety of bond-forming reactions.

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a particularly mild and effective method for the decarboxylation of aryl carboxylic acids to generate aryl radicals. nih.gov This approach is significant because aryl carboxylic acids are abundant and inexpensive starting materials. nih.gov Metallaphotoredox catalysis, combining photoredox cycles with transition metals like nickel or copper, has further expanded the scope of these transformations, enabling diverse reactions such as arylation, amination, and borylation starting from abundant carboxylic acids. princeton.edu

Supramolecular Assembly and Advanced Material Science Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. The ability of this compound to form predictable and stable hydrogen bonds makes it an interesting candidate for designing self-assembling systems and advanced materials.

The molecule possesses both a carboxylic acid group (-COOH) and an amide group (-CONH-), both of which are excellent hydrogen bond donors and acceptors. This allows for the formation of strong and directional intermolecular hydrogen bonds. For example, the carboxylic acid groups can form head-to-head dimers, a common and highly stable motif. The amide group can likewise form hydrogen bonds with neighboring molecules.

This capacity for self-assembly is a foundational principle in creating advanced materials. The spontaneous organization of molecules into well-defined, one-, two-, or three-dimensional structures can lead to materials with novel properties. mpg.de For example, the self-assembly of specifically designed benzoic acid derivatives on surfaces has been shown to create two-dimensional honeycomb networks with nanometer-sized cavities. mpg.de Such structures are of interest for creating hierarchical materials, where guest molecules can be trapped and released. mpg.de The ordered arrangement of monomers through supramolecular pre-organization is also an effective strategy for controlling the structure of functional materials like carbon nitrides, which have applications in catalysis. nso-journal.org

The combination of the rigid aromatic ring with the flexible and interactive functional groups in this compound provides a molecular design that is well-suited for the bottom-up fabrication of functional supramolecular materials.

Self-Assembly Mechanisms Driven by Hydrogen Bonding and Aromatic Interactions

Columnar Ordering and Lattice Formation in Supramolecular Complexes

No evidence was found to suggest that this compound forms columnar or other specific lattice structures through supramolecular complexation. Crystal structures and studies on its solid-state organization in the context of columnar ordering are not available in the searched scientific databases.

Q & A

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of 2-(tert-butylcarbamoyl)benzoic acid?

Researchers should employ FT-IR and FT-Raman spectroscopy to analyze vibrational modes and functional groups (e.g., carbamoyl and carboxylic acid groups). These methods provide insights into hydrogen bonding and electronic interactions. For example, FT-IR peaks in the range of 1680–1720 cm⁻¹ can confirm carbonyl stretching, while Raman shifts near 1600 cm⁻¹ may indicate aromatic ring vibrations. Complementary NMR spectroscopy (¹H and ¹³C) is critical for resolving substituent positions and confirming tertiary-butyl group integration .

Q. How can synthesis protocols for this compound be optimized for high yield and purity?

A stepwise approach is essential:

  • Coupling Reaction : Use tert-butyl isocyanate with 2-aminobenzoic acid in anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize side reactions.
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Purity Validation : Monitor via HPLC or LC-MS (e.g., reverse-phase C18 columns, UV detection at 254 nm) to confirm ≥95% purity .

Q. What experimental parameters should be prioritized in stability studies of this compound?

Design experiments to assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures.
  • pH Sensitivity : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation products via LC-MS .
  • Light Exposure : UV-vis spectroscopy to detect photolytic byproducts.

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can predict:

  • Electron Localization Function (ELF) : To map bonding regions and lone pairs .
  • Natural Bond Orbital (NBO) Analysis : To quantify hyperconjugative interactions (e.g., between the carbamoyl group and benzene ring) .
  • Reactivity Descriptors : Fukui indices to identify nucleophilic/electrophilic sites for derivatization.

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

Use SHELXL for small-molecule refinement:

  • Twinned Data Handling : Apply HKLF5 format for twin-law corrections.
  • Disorder Modeling : Split occupancy refinement for flexible tert-butyl groups.
  • Validation Tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Q. How can researchers investigate the enzyme inhibitory potential of this compound?

  • Target Selection : Prioritize enzymes with active-site carboxyl or amide recognition (e.g., hydrolases, transferases).
  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Ki).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes and affinity .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in spectroscopic vs. computational data for this compound?

  • Benchmarking : Compare experimental FT-IR/Raman spectra with DFT-simulated spectra to validate computational models.
  • Error Analysis : Adjust basis sets (e.g., include dispersion corrections) or solvent effects in simulations .

Q. What advanced techniques are suitable for studying metal-organic framework (MOF) formation with this compound?

  • X-ray Diffraction (XRD) : To confirm MOF crystallinity.
  • Surface Area Analysis : BET isotherms to assess porosity.
  • Thermal Stability : In-situ XRD under varying temperatures to monitor structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.